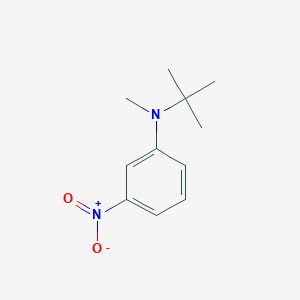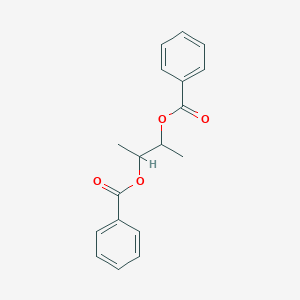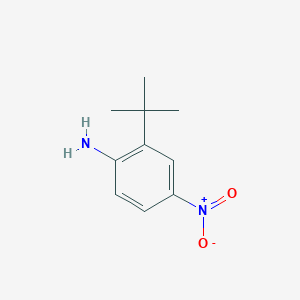
5,7-Dinitro-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dinitro-1,2,3,4-tetrahydronaphthalene is a polycyclic aromatic hydrocarbon known for its unique chemical properties and applications. It is a yellow crystalline solid with the molecular formula C10H10N2O4 and a molecular weight of 222.202 g/mol . This compound has been extensively studied for its biological and chemical properties, making it valuable in various fields, including medical, environmental, and industrial research.
Mecanismo De Acción
Target of Action
The primary targets of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene are currently unknown .
Mode of Action
It’s known that the pyrolysis of similar dinitro compounds is primarily triggered by n-no2 rupture . This rupture is followed by a series of complex interactions among the intermediate products .
Biochemical Pathways
The pyrolysis of similar dinitro compounds leads to the generation of h2o, n2, nh3, and a carbon network as final products .
Pharmacokinetics
It’s known that similar compounds like tetrahydronaphthalene bind to plasma proteins and are distributed in all tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene typically involves the nitration of 1,2,3,4-tetrahydronaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The nitration reaction is followed by purification steps, including recrystallization and filtration, to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dinitro-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Compounds with substituted functional groups replacing the nitro groups.
Aplicaciones Científicas De Investigación
5,7-Dinitro-1,2,3,4-tetrahydronaphthalene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A precursor to 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene, used in various chemical reactions.
1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene: Another tetrahydronaphthalene derivative with different functional groups and applications.
Uniqueness
This compound is unique due to its dual nitro groups, which impart distinct chemical reactivity and biological activity. This makes it valuable for specific applications where nitro group interactions are crucial, such as in the development of nitroaromatic drugs and studying nitro group-related chemical reactions .
Propiedades
IUPAC Name |
5,7-dinitro-1,2,3,4-tetrahydronaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h5-6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYARKBJAQYVUJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-[tert-butyl(methyl)amino]benzoate](/img/structure/B373637.png)

![N-[4-(2-methylcyclohexyl)phenyl]acetamide](/img/structure/B373641.png)

![N-[2,6-dibromo-4-(2-methylcyclohexyl)phenyl]acetamide](/img/structure/B373645.png)
![1-Methyl-4-({5-[(4-methylphenyl)sulfonyl]-3-phenylpentyl}sulfonyl)benzene](/img/structure/B373646.png)


![Methyl 2-[2-(2-methoxy-1,1-dimethyl-2-oxoethyl)cyclohexyl]-2-methylpropanoate](/img/structure/B373650.png)


![Tert-butyl[4-(dimethylamino)phenyl]formamide](/img/structure/B373655.png)


